N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is carried out under mild conditions using appropriate catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as N-acylethanolamine acid amidase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can modulate biological pathways and exert its therapeutic effects.
Comparison with Similar Compounds
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(6-Fluoro-1,3-benzothiazol-2-yl)formamide: Known for its antimicrobial properties.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Used in the development of new pharmaceuticals.
1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: Studied for their antifungal and cytotoxic activities.
These compounds share similar structural motifs but differ in their specific applications and biological activities, highlighting the versatility and potential of benzothiazole derivatives in various fields.
Properties
Molecular Formula |
C18H12FN3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H12FN3O3S/c1-22-12-5-3-2-4-10(12)15(23)14(17(22)25)16(24)21-18-20-11-7-6-9(19)8-13(11)26-18/h2-8,23H,1H3,(H,20,21,24) |
InChI Key |
WVFDUXPGVBZCFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Origin of Product |
United States |
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